molecular formula C17H16ClN3O2 B2470917 7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine CAS No. 477861-86-2

7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine

Numéro de catalogue: B2470917
Numéro CAS: 477861-86-2
Poids moléculaire: 329.78
Clé InChI: BHSLTHRDHTUJHS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .

Propriétés

IUPAC Name

7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-22-15-6-3-11(7-16(15)23-2)9-19-17-13-5-4-12(18)8-14(13)20-10-21-17/h3-8,10H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSLTHRDHTUJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Chloro-Quinazoline Intermediate Synthesis

The foundational step involves synthesizing 4-chloro-7-methoxyquinazoline, a key intermediate. As demonstrated by Tian et al., refluxing 7-methoxyquinazolin-4-ol with phosphoryl chloride (POCl₃) and triethylamine (Et₃N) yields the 4-chloro derivative. The reaction proceeds via nucleophilic substitution, where POCl₃ acts as both solvent and chlorinating agent. Optimal conditions (reflux at 110°C for 6 hours) achieve >90% conversion, with the product isolated via vacuum distillation.

Reaction Scheme 1:
$$
\text{7-Methoxyquinazolin-4-ol} + \text{POCl}3 \xrightarrow{\text{Et}3\text{N, 110°C}} \text{4-Chloro-7-methoxyquinazoline} + \text{H}3\text{PO}4
$$

Nucleophilic Amination with 3,4-Dimethoxybenzylamine

The 4-chloro intermediate undergoes amination with 3,4-dimethoxybenzylamine in toluene under reflux. A molar ratio of 1:1.1 (chloroquinazoline:amine) ensures complete substitution, with reaction monitoring via thin-layer chromatography (TLC). Post-reaction, the mixture is cooled, filtered, and washed with ethyl acetate to isolate the crude product. Recrystallization from ethanol yields the pure title compound (mp 252–254°C).

Reaction Scheme 2:
$$
\text{4-Chloro-7-methoxyquinazoline} + \text{3,4-Dimethoxybenzylamine} \xrightarrow{\text{Toluene, 90°C}} \text{7-Chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine} + \text{HCl}
$$

Alternative Cyclization Strategies

Scaffold hopping methodologies, as described by PMC, utilize 2-amino arylamides and aldehydes for quinazoline ring formation. For instance, reacting 2-amino-5-chlorobenzamide with 3,4-dimethoxybenzaldehyde in acetonitrile with molecular iodine generates the quinazoline core via cyclocondensation. This one-pot method offers moderate yields (60–70%) but reduces purification steps.

Reaction Scheme 3:
$$
\text{2-Amino-5-chlorobenzamide} + \text{3,4-Dimethoxybenzaldehyde} \xrightarrow{\text{I}2, \text{CH}3\text{CN}} \text{7-Chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine} + \text{H}_2\text{O}
$$

Optimization of Reaction Conditions

Solvent and Temperature Effects

Toluene emerges as the optimal solvent for amination, providing higher yields (85%) compared to DMF or THF. Elevated temperatures (90–110°C) accelerate substitution kinetics, while prolonged reflux (>8 hours) risks decomposition. In contrast, acetonitrile-based cyclization requires ambient temperatures but necessitates stoichiometric iodine.

Catalytic and Stoichiometric Considerations

Triethylamine serves dual roles as a base and catalyst in POCl₃-mediated chlorination, neutralizing HCl byproducts and preventing quinazoline degradation. Excess POCl₃ (1.5 equivalents) ensures complete conversion, though post-reaction quenching with ice-water is critical to isolate the intermediate.

Analytical Characterization and Validation

Spectroscopic Data

  • IR (KBr): Peaks at 3378 cm⁻¹ (N-H stretch), 1274 cm⁻¹ (C-O methoxy), and 1455 cm⁻¹ (C-Cl).
  • ¹H NMR (DMSO-d₆): δ 3.98 (s, 3H, OCH₃), 7.21–8.43 (m, aromatic H), 5.12 (s, 2H, CH₂).
  • HRMS: Calculated for C₁₇H₁₆ClN₃O₂ [M+H]⁺: 346.09; Found: 346.08.

Purity and Yield Comparison

Method Yield (%) Purity (%) Key Conditions
POCl₃ Chlorination 90 95 POCl₃, Et₃N, 110°C, 6 h
Toluene Amination 85 92 Toluene, 90°C, 8 h
Iodine Cyclization 70 88 I₂, CH₃CN, RT, 6 h

Analyse Des Réactions Chimiques

Types of Reactions

7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mécanisme D'action

The mechanism of action of 7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways:

Activité Biologique

7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine (CAS Number: 102207-59-0) is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H16ClN3O2
  • Molecular Weight : 329.78 g/mol
  • Chemical Structure : The compound features a quinazoline core substituted with a chloro group and a dimethoxyphenylmethyl moiety.

Research indicates that compounds within the quinazoline class often exhibit significant interactions with various biological targets, including receptors and enzymes. Specifically, 7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine has been studied for its activity on the metabotropic glutamate receptor subtype 7 (mGlu7), which plays a crucial role in neurotransmission and is implicated in several neuropsychiatric disorders.

Key Findings:

  • mGlu7 Receptor Modulation : The compound acts as a negative allosteric modulator (NAM) of the mGlu7 receptor. In vitro studies demonstrated that it can decrease cyclic AMP levels in recombinant human mGlu7 receptor-expressing cells, indicating its potential utility in treating conditions like schizophrenia and anxiety disorders .
  • Anticancer Activity : Preliminary studies have shown promising cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine have exhibited significant growth inhibition against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines with IC50 values ranging from 2.43 to 14.65 µM .

Pharmacokinetics

Pharmacokinetic profiling of related quinazoline derivatives has revealed important data regarding their absorption, distribution, metabolism, and excretion (ADME). For example:

  • Bioavailability : Compounds similar to 7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine have shown good oral bioavailability (F = 58%) after administration in animal models .
  • Brain Penetration : Studies indicate that these compounds can effectively cross the blood-brain barrier, making them suitable candidates for central nervous system-targeted therapies.

Case Studies

  • Neuropharmacological Studies : In animal models, the administration of related compounds demonstrated antipsychotic-like effects through modulation of mGlu7 receptors . These findings suggest potential therapeutic applications in treating schizophrenia.
  • Antitumor Activity Assessment : In vitro assays showed that 7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine derivatives can induce apoptosis in cancer cells by enhancing caspase activity and causing cell cycle arrest at the G2/M phase .

Data Summary Table

Biological ActivityObservationsReference
mGlu7 Receptor ModulationDecreased cAMP levels
Cytotoxicity against MDA-MB-231IC50 = 2.43 - 14.65 µM
Oral BioavailabilityF = 58% after administration
Apoptosis InductionEnhanced caspase activity

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of chlorinated quinazoline intermediates followed by nucleophilic substitution with a 3,4-dimethoxybenzylamine derivative. Key steps include using dimethylformamide dimethyl acetal (DMF-DMA) as a cyclization agent and Fe-mediated reduction for nitro-group conversion . Optimization includes temperature control (e.g., 120°C for cyclization) and solvent selection (e.g., acetone for amine coupling) to minimize side products. Purity (>95%) is confirmed via HPLC and TLC with chloroform/methanol (8:2) as the mobile phase .

Q. How is the mechanism of action of 7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine investigated in preclinical studies?

  • Methodological Answer : Mechanistic studies focus on kinase inhibition assays (e.g., EGFR or VEGFR targets) using recombinant enzymes and cellular models. IC50 values are determined via fluorescence polarization or radiometric assays. Structural analogs with morpholine or trifluoromethyl groups (e.g., Gefitinib derivatives) suggest competitive ATP-binding site inhibition, validated by X-ray crystallography . Dose-response curves and Western blotting for phosphorylated kinases are used to confirm target engagement .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity and purity?

  • Methodological Answer :

  • 1H/13C NMR : Assigns protons and carbons, particularly the quinazoline core and dimethoxybenzyl substituents (δ 3.8–4.0 ppm for methoxy groups) .
  • FT-IR : Identifies NH stretching (~3400 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • HPLC/MS : Quantifies purity (>98%) and confirms molecular weight (e.g., [M+H]+ at m/z ~380) .
  • Elemental Analysis : Validates stoichiometry (±0.4% theoretical values) .

Advanced Research Questions

Q. How do structural modifications to the quinazoline core or benzyl substituent affect biological activity and selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varied substituents:

  • Chloro vs. Fluoro : Chloro at position 7 enhances kinase inhibition potency by 2–3 fold compared to fluoro derivatives .
  • Methoxy Positioning : 3,4-Dimethoxy on the benzyl group improves solubility and bioavailability over mono-methoxy analogs .
  • Morpholine Additions : Incorporation of morpholine (e.g., in Gefitinib Impurity 13) reduces off-target toxicity but may lower CNS penetration .
  • Validation : Parallel synthesis of analogs followed by in vitro cytotoxicity (MTT assay) and pharmacokinetic profiling (Caco-2 permeability) .

Q. How can researchers resolve contradictions in reported biological data, such as conflicting IC50 values across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration, enzyme sources). Standardization steps include:

  • Uniform Assay Protocols : Use recombinant kinases from consistent sources (e.g., Carna Biosciences) and fixed ATP levels (e.g., 10 µM) .
  • Control Compounds : Benchmark against known inhibitors (e.g., Erlotinib for EGFR) .
  • Data Normalization : Report IC50 values relative to positive controls and account for batch-to-batch compound variability via LC-MS purity checks .

Q. What computational strategies are effective for predicting binding modes and optimizing this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target kinases (PDB: 1M17 for EGFR) to model quinazoline interactions. Focus on hydrophobic pockets accommodating the chloro and dimethoxy groups .
  • ADMET Prediction : Tools like SwissADME predict logP (~2.5) and solubility (~50 µM), guiding substitutions (e.g., PEGylation) to enhance bioavailability .
  • MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) to prioritize analogs .

Q. What methodologies are recommended for evaluating in vivo toxicity and metabolic stability of this compound?

  • Methodological Answer :

  • Acute Toxicity : OECD Guideline 423 studies in rodents, monitoring ALT/AST levels and histopathology of liver/kidneys .
  • Metabolic Profiling : Incubate with liver microsomes (human/rat) and identify metabolites via LC-QTOF-MS. Major pathways include O-demethylation of the 3,4-dimethoxy group .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

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